N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-METHOXYBENZAMIDE
Overview
Description
N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-METHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, trifluoromethyl groups, and a methoxybenzamide core
Preparation Methods
The synthesis of N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-METHOXYBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the adamantyloxyethyl intermediate: This step involves the reaction of adamantanol with an appropriate alkylating agent to form the adamantyloxyethyl group.
Introduction of the trifluoromethyl groups: This can be achieved through the reaction of the intermediate with trifluoromethylating agents under controlled conditions.
Coupling with 4-methoxybenzamide: The final step involves the coupling of the intermediate with 4-methoxybenzamide using suitable coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane and benzamide moieties, using appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the trifluoromethyl groups contribute to its stability and bioavailability. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-METHOXYBENZAMIDE can be compared with other similar compounds, such as:
N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide: This compound shares the adamantyloxyethyl group but differs in the presence of a nitro group instead of trifluoromethyl groups.
N-[2-(1-adamantyloxy)ethyl]-N′-[2-(1-adamantyl)ethan]pyrazine-2,6-diamine: This compound contains a pyrazine ring and adamantane groups, highlighting the versatility of adamantane derivatives.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F6N2O3/c1-33-18-4-2-17(3-5-18)19(32)31-21(22(24,25)26,23(27,28)29)30-6-7-34-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16,30H,6-13H2,1H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGXERSNXTZVBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCOC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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